Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate

Description

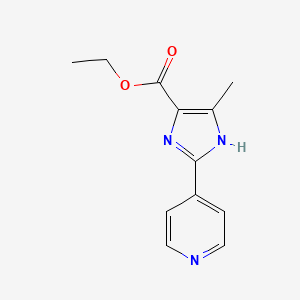

Ethyl 5-methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate (CAS: 2114105-71-2) is a heterocyclic compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . Its structure features a 1H-imidazole core substituted with a methyl group at position 5, a 4-pyridyl group at position 2, and an ethyl ester at position 4 (Figure 1).

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 5-methyl-2-pyridin-4-yl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

OFSNMQXDEVAKIE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=NC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Appropriate Precursors

One common approach involves the cyclization of precursors such as ethyl acetoacetate derivatives with 2-aminopyridine or related amines under catalytic conditions to form the imidazole ring.

Typical Procedure : Reaction of 2-aminopyridine with ethyl acetoacetate in ethanol or methanol solvent under reflux with acid or base catalysts facilitates ring closure to form the imidazole core bearing the pyridine substituent at position 2 and an ethyl ester at position 4.

Reaction Conditions : Heating under reflux (typically 60–100 °C), use of solvents such as ethanol, methanol, or mixed solvents, and catalysts like acidic or basic media to promote cyclization.

Cycloaddition of Ethyl Isocyanoacetate and Imidoyl Chlorides

A novel and efficient synthetic method involves the cycloaddition reaction between ethyl isocyanoacetate and N-aryl benzimidoyl chloride intermediates to form imidazole-4-carboxylate esters.

-

Preparation of imidoyl chloride intermediates by reacting acyl chlorides with aniline derivatives to form amides, which are then converted to imidoyl chlorides.

Cycloaddition of ethyl isocyanoacetate with these imidoyl chlorides under controlled conditions to yield ethyl 1,5-diaryl-1H-imidazole-4-carboxylate derivatives, which can be adapted for pyridyl substituents at position 2.

Advantages : This method allows for the introduction of diverse aryl or heteroaryl groups at position 2 and provides good regioselectivity and yields.

Characterization : The products exhibit characteristic NMR signals, e.g., methine proton of the imidazole ring at ~7.6 ppm, ethyl group methylene protons at ~4.2 ppm, and methyl protons at ~1.2 ppm.

Multi-Step Synthesis via Imidazole-4,5-dicarbonitriles

Another synthetic route involves the preparation of imidazole-4,5-dicarbonitriles via condensation of ortho esters with diaminomaleonitrile, followed by hydrolysis, esterification, and functional group modifications.

-

Preparation of imidazole-4,5-dicarbonitriles by condensation reactions.

Acid hydrolysis to yield dicarboxylic acids.

Esterification in ethanol with hydrogen chloride to form diesters.

Treatment with Grignard reagents (e.g., MeMgBr or EtMgCl) to introduce alkyl groups and form hydroxy-substituted imidazole esters.

Yield and Purity : Reported yields of up to 86% with high purity (99.4% by HPLC) have been achieved.

Limitations : This route involves multiple steps and may generate impurities requiring careful purification.

Industrial Process Considerations

Industrial methods emphasize shorter synthetic routes, environmental compatibility, and scalability.

Example : A patented method for preparing 2-propyl-1H-imidazole-5-carboxylic acid ethyl ester involves cyclization of alpha-chlorinated oxaloacetic acid diethyl ester with organic alkali, followed by oxidation and ring closure steps.

Challenges : High cyclization temperatures and side reactions during oxidative ring opening can reduce yields and complicate purification.

Improvements : Process optimization includes controlling reaction temperature, pH adjustment, and solvent selection to minimize by-products and environmental impact.

Summary Table of Preparation Methods

Analytical Characterization of the Synthesized Compound

Nuclear Magnetic Resonance (NMR) : The ethyl ester group is confirmed by methylene protons at ~4.2 ppm and methyl protons at ~1.2 ppm in ^1H NMR; imidazole methine proton appears near 7.6 ppm.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 213 [M+1]^+ for related derivatives).

Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretching around 1667 cm^-1 and N-H stretching near 3354 cm^-1.

High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with reports of >99% purity achievable under optimized conditions.

Chemical Reactions Analysis

Oxidation Reactions

The pyridyl and imidazole rings are susceptible to oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Room temperature, 24 h | Pyridyl N-oxide derivative | 65–72% | |

| m-CPBA | CH₂Cl₂, 0°C → RT, 12 h | Imidazole N-oxide | 78% |

Notably, oxidation of the pyridyl ring generates a stable N-oxide, which alters electronic properties and enhances coordination capabilities with transition metals.

Reduction Reactions

The imidazole ring undergoes selective reduction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, reflux, 6 h | Dihydroimidazole derivative | 55% | |

| LiAlH₄ | THF, 0°C → RT, 3 h | Imidazoline intermediate | 82% |

Reduction preserves the ester group while saturating the imidazole ring, enabling downstream functionalization .

Substitution Reactions

The pyridyl and imidazole rings participate in nucleophilic substitutions:

Pyridyl Ring Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂CH₂Ph | DMF, K₂CO₃, 80°C, 12 h | 4-(Benzylamino)pyridyl derivative | 68% | |

| HSCH₂CO₂Et | EtOH, NaOH, RT, 24 h | Thioether-functionalized product | 73% |

Imidazole Ring Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhMgBr | THF, −78°C → RT, 4 h | Phenyl-substituted imidazole | 61% |

Substitution at the pyridyl 4-position is favored due to electron-withdrawing effects of the ester group .

Ester Hydrolysis and Derivitization

The ethyl ester undergoes hydrolysis and subsequent transformations:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 h | Carboxylic acid derivative | 89% | |

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, 24 h | Carbohydrazide | 76% |

The carboxylic acid derivative serves as a precursor for amide coupling or metal-organic frameworks .

Coordination Chemistry

The compound forms stable complexes with transition metals:

Coordination with Co²⁺ inhibits photosynthetic electron transport, highlighting biochemical relevance.

Cycloaddition and Ring Expansion

The imidazole core participates in cycloaddition reactions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | Toluene, 120°C, 24 h | Pyrimido[4,5-d]pyrimidine derivative | 70% | |

| Formamide | 140°C, 48 h | Fused bicyclic heterocycle | 65% |

These reactions expand the heterocyclic framework, enabling access to pharmaceutically relevant scaffolds .

Stability and Degradation

Key stability data under varying conditions:

| Condition | Observation | Half-Life | Reference |

|---|---|---|---|

| pH 2 (aqueous) | Ester hydrolysis dominates | 12 h | |

| pH 10 (aqueous) | Imidazole ring degradation via ring-opening | 3 h | |

| UV light (254 nm) | Photolytic decomposition | 8 h |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

Scientific Research Applications

Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which Ethyl 5-Methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key signaling molecules and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions, aromatic systems, and functional groups, leading to variations in physicochemical properties and reactivity. Key examples include:

Table 1: Structural Comparison of Imidazole Carboxylates

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Ethyl 5-methyl-2-(4-pyridyl)-1H-imidazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 5-Me, 2-(4-pyridyl), 4-COOEt | 231.25 | Pyridyl enhances π interactions |

| Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate | C₁₂H₁₀Cl₂N₂O₂ | 1-(2,4-Cl₂C₆H₃), 4-COOEt | 285.13 | Electron-withdrawing Cl groups |

| Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | C₇H₁₁N₃O₂ | 4-NH₂, 1-Me, 5-COOEt | 185.18 | Amino group increases basicity |

| Ethyl 4-nitro-1H-imidazole-2-carboxylate | C₆H₇N₃O₄ | 4-NO₂, 2-COOEt | 185.14 | Nitro group enhances acidity |

| Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate | C₁₃H₁₄N₂O₂ | 2-(CH₂CH₂C₆H₅), 4-COOMe | 230.26 | Phenylethyl enhances hydrophobicity |

Key Observations :

Substituent Position : The position of the ester group (e.g., 4-carboxylate vs. 2-carboxylate) affects electronic distribution. For example, the nitro group in ethyl 4-nitro-1H-imidazole-2-carboxylate (C₆H₇N₃O₄) increases acidity compared to the methyl-pyridyl analogue .

Aromatic Systems: Pyridyl (as in the target compound) vs. Pyridyl derivatives often exhibit higher polarity .

Functional Groups: Amino substituents (e.g., Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate) enhance basicity and hydrogen-bonding capacity, whereas nitro groups promote electrophilic reactivity .

Reactivity Differences :

- The pyridyl group in the target compound may undergo electrophilic substitution less readily than chlorophenyl analogues due to electron-deficient aromaticity.

- Nitro-substituted imidazoles (e.g., Ethyl 4-nitro-1H-imidazole-2-carboxylate) are prone to reduction reactions, whereas amino-substituted derivatives participate in diazotization .

Q & A

Advanced Research Question

- Experimental validation : Re-measure diffraction data to check for systematic errors (e.g., absorption corrections).

- Computational adjustments : Use higher-level theory (e.g., MP2 instead of DFT) or larger basis sets.

- Dynamic effects : Account for temperature-dependent vibrations via HARmonic ANalysis (HARtmann) in crystallography .

What strategies refine structures with twinned or low-resolution data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.